molecular formula C19H22N2O4 B2688932 N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 954021-87-5

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2688932
CAS No.: 954021-87-5
M. Wt: 342.395
InChI Key: YPCFQVWHDCYLKS-UHFFFAOYSA-N
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Description

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a combination of furan, piperidine, and benzo[d][1,3]dioxole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan-2-ylmethylpiperidine intermediate: This step involves the reaction of furan-2-carbaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Coupling with benzo[d][1,3]dioxole-5-carboxylic acid: The intermediate is then coupled with benzo[d][1,3]dioxole-5-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide: shares structural similarities with other compounds containing furan, piperidine, and benzo[d][1,3]dioxole moieties.

    Furan-2-ylmethylpiperidine derivatives: These compounds have similar biological activities and are used in medicinal chemistry.

    Benzo[d][1,3]dioxole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c22-19(15-3-4-17-18(10-15)25-13-24-17)20-11-14-5-7-21(8-6-14)12-16-2-1-9-23-16/h1-4,9-10,14H,5-8,11-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCFQVWHDCYLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=C(C=C2)OCO3)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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